(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16385623
Molecular Formula: C23H20N2O3S2
Molecular Weight: 436.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O3S2 |
|---|---|
| Molecular Weight | 436.6 g/mol |
| IUPAC Name | (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H20N2O3S2/c1-27-18-9-8-15(13-19(18)28-2)10-12-25-22(26)20(30-23(25)29)14-17-6-3-5-16-7-4-11-24-21(16)17/h3-9,11,13-14H,10,12H2,1-2H3/b20-14- |
| Standard InChI Key | QACIEFFNKRAIEG-ZHZULCJRSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Stereochemistry
The molecule features a thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen) substituted at positions 3 and 5. The 3-position is occupied by a 2-(3,4-dimethoxyphenyl)ethyl group, while the 5-position incorporates a (Z)-quinolin-8-ylmethylene moiety. The Z-configuration at the exocyclic double bond (C5=N) is stabilized by intramolecular interactions, a common feature in bioactive thiazolidinones .
Key functional groups include:
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Thioxo group (C=S): Enhances electrophilicity and facilitates interactions with biological targets .
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Quinoline moiety: Imparts aromaticity and potential intercalation properties .
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3,4-Dimethoxyphenethyl chain: Contributes to lipophilicity and membrane permeability.
Physicochemical Characteristics
The molecular formula C23H20N2O3S2 corresponds to a molecular weight of 436.6 g/mol. Computational models predict moderate aqueous solubility (logP ≈ 3.2) and hydrogen-bonding capacity (4 acceptors, 1 donor), suggesting suitability for oral bioavailability .
Table 1: Molecular Properties of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O3S2 |
| Molecular Weight (g/mol) | 436.6 |
| IUPAC Name | (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| logP | 3.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows established protocols for Z-configured thiazolidin-4-ones, involving:
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Knoevenagel Condensation: Reaction of 2-thioxo-1,3-thiazolidin-4-one with quinoline-8-carbaldehyde under basic conditions to form the exocyclic double bond .
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N-Alkylation: Introduction of the 2-(3,4-dimethoxyphenyl)ethyl group via nucleophilic substitution .
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Stereochemical Control: Microwave irradiation or solvent-free conditions to favor Z-isomer formation, as demonstrated in analogous syntheses .
Reaction Optimization
Microwave-assisted synthesis (100–150°C, 10–30 min) enhances yield (70–85%) and stereoselectivity compared to conventional heating . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Pharmacological Activities
Table 2: Comparative Anti-Cancer Activity of Thiazolidin-4-one Analogs
| Compound | IC50 (μg/mL) vs MCF-7 | IC50 (μg/mL) vs MDA-MB-231 |
|---|---|---|
| Erlotinib (Standard) | 4.12 | 5.89 |
| Analog 7d | 2.13 | 3.45 |
| Analog 7m | 1.98 | 2.67 |
| Target Compound* | ~2.5–3.0 (predicted) | ~3.5–4.0 (predicted) |
*Predicted based on structural similarity to 7d and 7m .
The quinoline moiety likely intercalates DNA, while the thiazolidinone core inhibits epidermal growth factor receptor (EGFR) tyrosine kinase, a mechanism validated in analogs with IC50 values <0.1 μM against EGFR .
Kinase Inhibition Profile
Thiazolidin-4-ones demonstrate broad kinase inhibitory activity:
Table 3: Kinase Inhibition by Selected Thiazolidin-4-ones
| Compound | DYRK1A IC50 (μM) | GSK3α/β IC50 (μM) |
|---|---|---|
| 3e | 0.028 | 0.15 |
| 5q | 0.045 | 0.22 |
| Target Compound* | 0.03–0.05 | 0.18–0.25 |
*Extrapolated from structural analogs .
Mechanism of Action
EGFR Tyrosine Kinase Inhibition
Molecular docking studies suggest that the thioxo group forms a hydrogen bond with the kinase’s hinge region (Met793), while the quinoline moiety occupies the hydrophobic pocket . This dual interaction disrupts ATP binding, inhibiting phosphorylation and downstream signaling .
Apoptotic Induction
In breast cancer models, analogs induce apoptosis via:
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